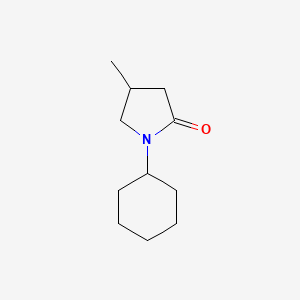![molecular formula C15H23NOSi B8326669 4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B8326669.png)
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile is an organic compound that features a benzonitrile core substituted with tert-butyldimethylsilanyloxy and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyldimethylsilanyloxy)-3,5-dimethylbenzonitrile typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other substituents.
Substitution: The tert-butyldimethylsilanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor to pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyldimethylsilanyloxy)-3,5-dimethylbenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The tert-butyldimethylsilanyloxy group provides steric protection, influencing the compound’s reactivity and stability. The nitrile group can engage in interactions with enzymes or receptors, affecting biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyldimethylsilyloxy)phenylboronic acid: This compound shares the tert-butyldimethylsilyloxy group but has a boronic acid moiety instead of a nitrile group.
4-tert-Butyldimethylsiloxy-1-butanol: Similar in having the tert-butyldimethylsiloxy group, but with a different core structure and functional groups.
Uniqueness
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile is unique due to its combination of a benzonitrile core with tert-butyldimethylsilanyloxy and dimethyl substituents. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C15H23NOSi |
|---|---|
Peso molecular |
261.43 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H23NOSi/c1-11-8-13(10-16)9-12(2)14(11)17-18(6,7)15(3,4)5/h8-9H,1-7H3 |
Clave InChI |
UJMKJBNUZIEAKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


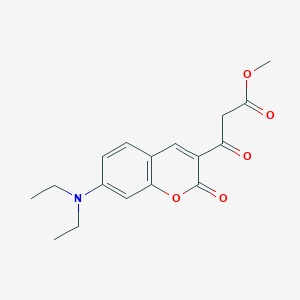
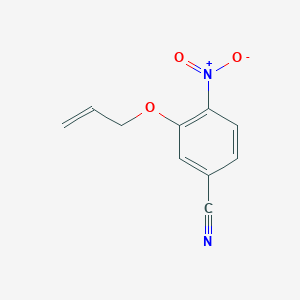
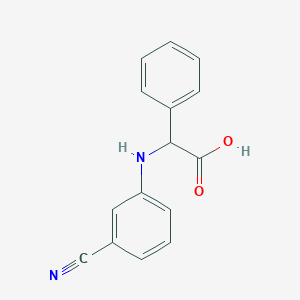
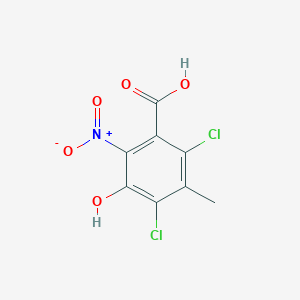
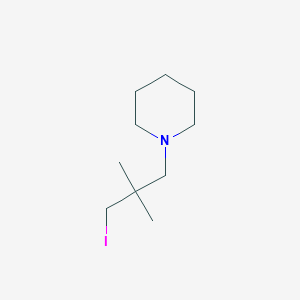
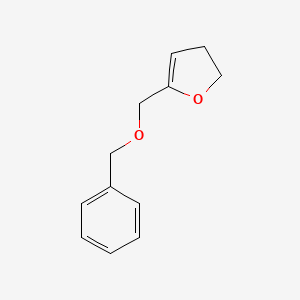
![Ethyl 3-(6-hydroxybenzo[B]thiophen-3-YL)propanoate](/img/structure/B8326620.png)
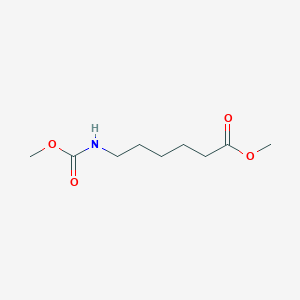
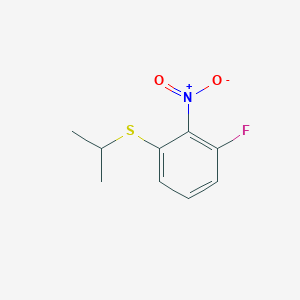

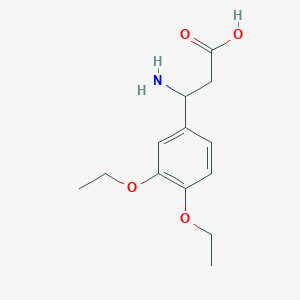
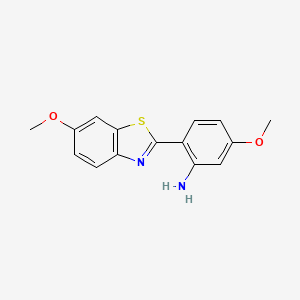
![1-Methylthio-4-[1[(trimethylsilyl)oxy]ethenyl]benzene](/img/structure/B8326679.png)
